![molecular formula C10H11F3N2O5 B7813958 2'-Deoxy-5-(trifluoromethyl)uridine](/img/structure/B7813958.png)
2'-Deoxy-5-(trifluoromethyl)uridine
Overview
Description
2'-Deoxy-5-(trifluoromethyl)uridine is a useful research compound. Its molecular formula is C10H11F3N2O5 and its molecular weight is 296.20 g/mol. The purity is usually 95%.
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Scientific Research Applications
DNA Synthesis and Stability
- 2'-Deoxy-5-(trifluoromethyl)uridine can be incorporated into DNA, where it serves as an alternative to thymidine. This incorporation slightly decreases DNA duplex stability at pH 6.9 (Markley et al., 2001).
Modification and Synthesis of Nucleosides
- This compound can undergo unexpected transformations, such as conversion to 2′-deoxy-N3-(3,3,3-trifluoro-1-propenyl)uridine via a Michael-type addition (Chirakul & Sigurdsson, 2003).
- Its derivatives have shown antitumor activity, with certain O-alkyl derivatives being significantly more active than the parent compound (Yamashita et al., 1989).
Structural Studies and Nucleoside Conformation
- The crystal structure of a related compound, 5-fluoro-2′-deoxy-β-uridine (FUDR), has been studied, providing insights into nucleic acid structures (Harris & MacIntyre, 1964).
- Nucleoside conformation is influenced by the electronegativity of sugar substituents, which affects the pucker of the nucleoside's structure (Guschlbauer & Jankowski, 1980).
Ribosomal RNA Studies
- Photoreactive diazirine derivatives of uridine, including those modified with trifluoromethyl groups, have been used to study contacts between ribosomal RNAs in Escherichia coli (Sergiev et al., 1998).
Antiviral Research
- A specific derivative, 5-trifluoromethyl-2'-deoxyuridine, has shown potent therapeutic antiviral activity in herpes simplex infection (Kaufman & Heidelberger, 1964).
Cross-linking and DNA Polymerase Studies
- Oligodeoxyribonucleotides containing an aryl(trifluoromethyl)diazirine moiety have been synthesized for photoaffinity labeling of DNA polymerase β (Yamaguchi et al., 1997).
properties
IUPAC Name |
1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O5/c11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7/h2,5-7,16-17H,1,3H2,(H,14,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQQQLOSPVPRAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10859081 | |
Record name | 1-(2-Deoxypentofuranosyl)-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10859081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione | |
CAS RN |
70-00-8, 7057-42-3 | |
Record name | Trifluridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529182 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC97117 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97117 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Trifluridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75520 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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